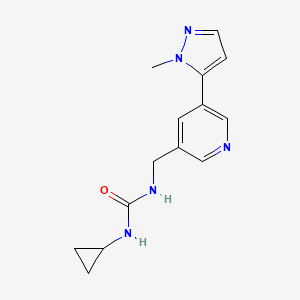
1-cyclopropyl-3-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-cyclopropyl-3-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea” is a complex organic molecule that contains several functional groups, including a pyrazole ring, a pyridine ring, a urea group, and a cyclopropyl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazole and pyridine rings are aromatic and planar, while the cyclopropyl group would add some three-dimensionality to the molecule. The urea group could participate in hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. The pyrazole and pyridine rings might undergo electrophilic substitution reactions, while the urea group could participate in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. It’s likely to be a solid at room temperature, and its solubility would depend on the polarity of the solvent .Mecanismo De Acción
The exact mechanism of action of 1-cyclopropyl-3-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea is not fully understood. However, it is believed to act by inhibiting specific enzymes or proteins that are involved in the progression of various diseases. For example, it has been shown to inhibit the activity of protein kinase B (AKT) in cancer cells, which leads to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and improve glucose metabolism in diabetic animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 1-cyclopropyl-3-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea is its high potency and selectivity towards specific enzymes or proteins. This makes it an ideal compound for studying the mechanism of action of these enzymes or proteins in various diseases. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to administer in animal studies.
Direcciones Futuras
There are several future directions for the research on 1-cyclopropyl-3-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea. One of the directions is to study its potential therapeutic applications in other diseases such as neurodegenerative diseases and cardiovascular diseases. Another direction is to develop more potent and selective analogs of this compound for better therapeutic outcomes. Finally, more studies are needed to understand the exact mechanism of action of this compound and its potential side effects.
Conclusion:
In conclusion, this compound is a promising compound with potential therapeutic applications in various diseases. Its high potency and selectivity towards specific enzymes or proteins make it an ideal compound for studying the mechanism of action of these enzymes or proteins. However, more studies are needed to fully understand its mechanism of action and potential side effects.
Métodos De Síntesis
The synthesis of 1-cyclopropyl-3-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea involves the reaction of 5-(1-methyl-1H-pyrazol-5-yl)-3-pyridinemethanol with cyclopropyl isocyanate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere at room temperature for a few hours. The resulting product is purified by column chromatography to obtain the pure compound.
Aplicaciones Científicas De Investigación
1-cyclopropyl-3-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases such as cancer, diabetes, and inflammation.
Propiedades
IUPAC Name |
1-cyclopropyl-3-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O/c1-19-13(4-5-17-19)11-6-10(7-15-9-11)8-16-14(20)18-12-2-3-12/h4-7,9,12H,2-3,8H2,1H3,(H2,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYCMESCPRFTEFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CN=CC(=C2)CNC(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-chlorophenyl)methyl]-N-(2,4-dimethoxyphenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2791912.png)
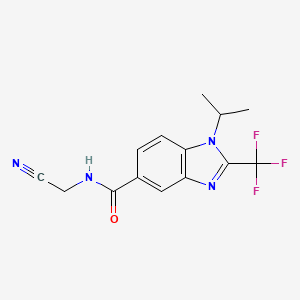
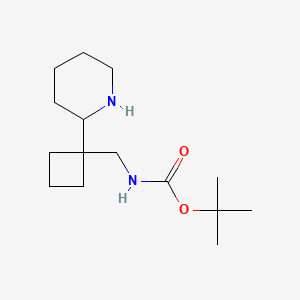

![ethyl 2-(4-(tert-butyl)benzamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2791919.png)
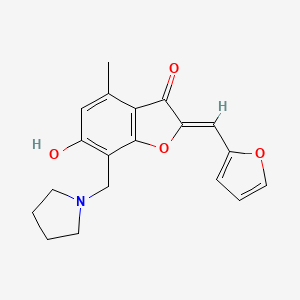
![N-(4-chlorophenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2791921.png)
![N-(thiophen-2-ylmethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxamide](/img/structure/B2791922.png)
![3-[(4-fluorophenyl)sulfanyl]-N-[2-(phenylsulfanyl)ethyl]propanamide](/img/structure/B2791924.png)

![N'-({4-[(2,4-dichlorobenzyl)oxy]phenyl}methylene)-2-(3-nitroanilino)acetohydrazide](/img/structure/B2791930.png)
![N-[3-fluoro-4-(4-phenylpiperazino)phenyl]-2-[(4-methoxyphenyl)sulfanyl]acetamide](/img/structure/B2791931.png)
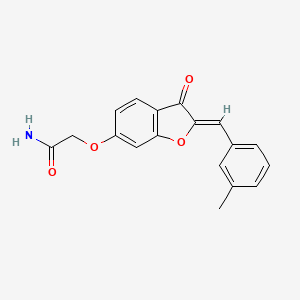
![N-(3,4-dimethoxyphenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2791935.png)